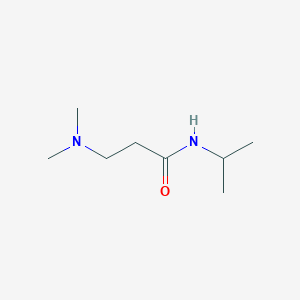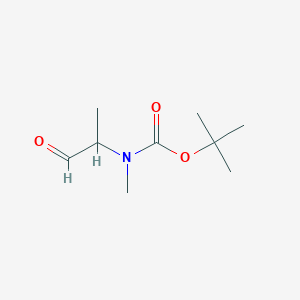![molecular formula C20H19N3O2 B8509188 4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8509188.png)
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is an organic compound with a complex structure that includes a quinoline core substituted with ethylphenylamino and dimethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Methoxylation: The dimethoxy groups are introduced through methylation reactions, typically using methanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ethylphenylamine for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Ethylphenylamino-N,N-diacetic acid: Similar in structure but with different functional groups.
4-Hydroxyquinoline: Shares the quinoline core but has different substituents.
Uniqueness
4-[(4-Ethylphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H19N3O2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
4-(4-ethylanilino)-6,7-dimethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H19N3O2/c1-4-13-5-7-15(8-6-13)23-20-14(11-21)12-22-17-10-19(25-3)18(24-2)9-16(17)20/h5-10,12H,4H2,1-3H3,(H,22,23) |
InChIキー |
HLURNMSMPHQXLV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,7-Dimethylbenzo[b]thiophene](/img/structure/B8509144.png)

![3-[tert-butyl(dimethyl)silyl]oxy-1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propan-1-ol](/img/structure/B8509159.png)





